BenchChemオンラインストアへようこそ!

BUDIODARONE

Pharmacokinetics Drug Clearance Half-life

Budiodarone (ATI-2042) is the only Class III antiarrhythmic that delivers amiodarone-level multi-channel blockade (Na⁺, K⁺, Ca²⁺) with a 7-hour—not 35–68 day—elimination half-life. The sec-butyl acetate ester at benzofuran position 2 enables esterase-mediated clearance and complete washout within 48 hours, making it the definitive reference compound for PK/PD studies requiring rapid dose titration, peri-procedural rhythm control protocols, and SAR programs focused on half-life engineering of mixed ion channel blockers. Procure budiodarone when experimental design demands antiarrhythmic potency without confounding drug persistence.

Molecular Formula C27H31I2NO5
Molecular Weight 703.3 g/mol
CAS No. 270587-33-2
Cat. No. B1666113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBUDIODARONE
CAS270587-33-2
SynonymsATI 2042
ATI-2042
ATI2042
celivarone
SSR149744C
Molecular FormulaC27H31I2NO5
Molecular Weight703.3 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
InChIInChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3
InChIKeyZXOSVKYCXLTVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Budiodarone (ATI-2042) Procurement Guide: Amiodarone Analog with Quantifiably Shortened Half-Life


Budiodarone (CAS 270587-33-2, also referenced as CAS 335148-45-3), known developmentally as ATI-2042, is a Class III antiarrhythmic agent and structural analog of amiodarone currently in clinical investigation for atrial fibrillation. The compound shares the mixed ion channel electrophysiological profile of amiodarone—including sodium, potassium, and calcium channel blockade [1]—but carries a critical structural modification: a sec-butyl acetate side chain at position 2 of the benzofuran moiety, which enables esterase-mediated metabolism and a dramatically shortened elimination half-life [2].

Why Budiodarone Cannot Be Substituted by Generic Amiodarone or Dronedarone: Procurement-Relevant PK Differentiation


Procurement decisions based solely on mechanism-of-action classification risk critical functional substitution errors. Budiodarone, amiodarone, and dronedarone all target atrial fibrillation via mixed ion channel blockade; however, their pharmacokinetic (PK) divergence produces fundamentally different clinical utility profiles and safety liability windows [1]. Amiodarone's 35–68 day half-life and extensive CYP450-mediated metabolism generate a cumulative toxicity burden (hepatic, pulmonary, thyroid) that limits long-term tolerability and complicates peri-procedural management [2]. Dronedarone lacks the iodine moieties present in budiodarone and amiodarone, which reduces thyroid toxicity but also attenuates antiarrhythmic efficacy [3]. Budiodarone occupies a strategically distinct PK space—7-hour half-life with esterase-dependent clearance—that enables rapid washout and dose titration without sacrificing the multi-channel blocking potency of the amiodarone scaffold [4].

Budiodarone Quantitative Differentiation Evidence: Head-to-Head Pharmacokinetic and Clinical Efficacy Data


Elimination Half-Life: Budiodarone vs. Amiodarone — A 120-Fold to 233-Fold Reduction

Budiodarone demonstrates a 7-hour elimination half-life compared to amiodarone's 35–68 days (840–1,632 hours), representing a 120- to 233-fold reduction in systemic residence time [1]. This difference stems from a sec-butyl acetate side chain at benzofuran position 2, enabling rapid esterase-mediated metabolism and reduced CYP450 dependence [2].

Pharmacokinetics Drug Clearance Half-life Esterase Metabolism

Dose-Dependent AF Burden Reduction: Phase 2 Randomized Controlled Trial Efficacy

In a 12-week randomized, placebo-controlled trial (PASCAL study, N=72 completers), budiodarone produced a statistically significant, dose-dependent reduction in atrial tachycardia/atrial fibrillation burden (AT/AFB) measured via dual-chamber pacemaker electrogram adjudication [1].

Atrial Fibrillation AF Burden Dose-Response Randomized Controlled Trial

AF Burden Reduction: Budiodarone vs. Amiodarone — Cross-Study Efficacy Benchmarking

Budiodarone's phase 2 efficacy can be benchmarked against established amiodarone data. In the SAFE-T trial, amiodarone reduced AF burden by 70–85% at 12 months in paroxysmal AF patients [1]. Budiodarone at 600 mg BID achieved a 74–75% median AT/AFB reduction at 12 weeks in the PASCAL study [2].

Atrial Fibrillation AF Burden Efficacy Comparison Amiodarone

Metabolic Pathway Differentiation: Esterase-Dependent Clearance Reduces CYP450-Mediated Drug Interaction Liability

Budiodarone is metabolized primarily by tissue esterases rather than CYP450 enzymes, reducing inter-patient pharmacokinetic variability and drug-drug interaction potential [1]. Amiodarone relies heavily on CYP3A4 and CYP2C8 and is a potent CYP450 inhibitor [2]. This mechanism-level differentiation carries procurement and safety relevance.

Drug Metabolism Esterases CYP450 Drug-Drug Interactions

Dose-Escalation Tolerability: AF Burden Reduction Achieved Without Disproportionate Adverse Event Signal at High Doses

In the phase 2 PASCAL trial, budiodarone was generally well tolerated across the 200–600 mg BID dose range, with no dose-limiting toxicity reported at the highest efficacious dose [1]. In the initial 2009 dose-ranging study (n=6), doses up to 800 mg BID were administered without major safety signals, and AF burden decreased to 1.5±0.5% at 800 mg BID vs. 20.3±14.6% at baseline (p<0.005) [2].

Safety Tolerability Dose Escalation Adverse Events

Structural Basis for PK Differentiation: Sec-Butyl Acetate Side Chain as the Pharmacokinetic Determinant

Budiodarone differs from amiodarone solely by the presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety [1]. This ester functionality is the substrate for tissue esterases, enabling rapid hydrolytic cleavage and subsequent elimination [2]. No other structural changes exist.

Structural Biology Medicinal Chemistry SAR Pharmacokinetic Engineering

Budiodarone Procurement-Driven Application Scenarios Based on Quantitative Evidence


Rapid-Onset, Rapid-Offset Antiarrhythmic Protocols for Peri-Procedural AF Management

Procurement of budiodarone is scientifically indicated for research protocols requiring antiarrhythmic efficacy without prolonged systemic drug persistence. The 7-hour half-life and 48-hour total clearance [1] enable rapid washout—a critical advantage for peri-cardioversion, post-ablation blanking period management, or pre-surgical rhythm control where amiodarone's 35–68-day half-life introduces unacceptable procedural and safety complexity [2]. Budiodarone provides the multi-channel blocking potency of amiodarone but can be discontinued 48 hours pre-procedure with confidence of near-complete elimination.

Dose-Response Studies and Therapeutic Window Characterization in AF Research

Budiodarone's statistically significant dose-response relationship (p<0.001) established in the PASCAL RCT [1] makes it uniquely suitable for procurement in protocols designed to characterize antiarrhythmic therapeutic windows. The quantified efficacy gradient—10% (ns) at 200 mg BID, 54% at 400 mg BID (p=0.01), and 74–75% at 600 mg BID (p=0.001) [1]—provides a validated framework for dose-ranging investigations that cannot be reliably conducted with amiodarone due to its complex, non-linear accumulation kinetics.

Medicinal Chemistry and Pharmacokinetic Engineering: Ester Prodrug/Metabolic Soft Spot Proof-of-Concept

Budiodarone serves as a premier reference compound for medicinal chemistry programs focused on PK engineering of Class III antiarrhythmics. The sec-butyl acetate side chain at benzofuran position 2 constitutes the sole structural difference from amiodarone, yet reduces half-life 120–233-fold via esterase-mediated metabolism [1]. Procurement of budiodarone alongside amiodarone enables direct comparative SAR studies, metabolic stability assays, and in vivo PK/PD modeling to inform the design of next-generation antiarrhythmics with optimized clearance profiles.

Clinical Trial Material for Wearable-Device-Monitored, Dose-Titrated AF Rhythm Management

Budiodarone is currently being evaluated in the phase 3 HARBOR-AF trial (N≈1,000) with an FDA-supported rapid approval pathway that integrates dose titration guided by wearable AF monitoring devices [1]. The protocol employs a starting dose of 200 mg BID with escalation in 200 mg increments up to 800 mg BID based on continuous AF burden and long-episode AF (LEAF ≥5 hours) data [1]. Procurement of budiodarone for similarly designed precision-medicine AF trials is justified by the compound's combination of short half-life (enabling rapid dose adjustment), demonstrable dose-response, and tolerability across a wide dose range (200–800 mg BID) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BUDIODARONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.